

5-Bromo-4-methylthiazole: A Comprehensive Technical Guide for Heterocyclic Chemistry

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **5-Bromo-4-methylthiazole**

Cat. No.: **B185254**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the utility of **5-Bromo-4-methylthiazole** as a versatile heterocyclic building block in modern organic synthesis and medicinal chemistry. Its unique structural features and reactivity make it a valuable precursor for the development of a wide range of biologically active molecules, including potent kinase inhibitors. This document provides a summary of its physicochemical properties, detailed experimental protocols for its synthesis and key transformations, and an overview of its applications in drug discovery, supported by quantitative data and visual diagrams.

Physicochemical Properties

5-Bromo-4-methylthiazole is a pale-yellow to brown liquid at room temperature.^[1] A comprehensive summary of its key physicochemical properties is presented in Table 1. This data is essential for its appropriate handling, storage, and application in chemical synthesis.

Property	Value	Reference
CAS Number	111600-83-0	[2]
Molecular Formula	C4H4BrNS	[2]
Molecular Weight	178.05 g/mol	[2]
Appearance	Pale-yellow to Yellow-brown to Brown Liquid	[1] [3]
Melting Point	138 °C	[4]
Boiling Point	207.3 ± 20.0 °C (Predicted)	[4]
Density	1.702 ± 0.06 g/cm³ (Predicted)	[4]
Purity	≥ 95%	[1]
Storage Temperature	Refrigerator (2-8°C)	[1] [4]
InChIKey	IIMLZWMRQNCPTM-UHFFFAOYSA-N	[1] [2]
SMILES	CC1=C(SC=N1)Br	[2]

Synthesis of 5-Bromo-4-methylthiazole

The most common laboratory-scale synthesis of **5-Bromo-4-methylthiazole** involves the direct bromination of 4-methylthiazole. The following protocol provides a detailed procedure for this transformation.

Experimental Protocol: Synthesis of 5-Bromo-4-methylthiazole

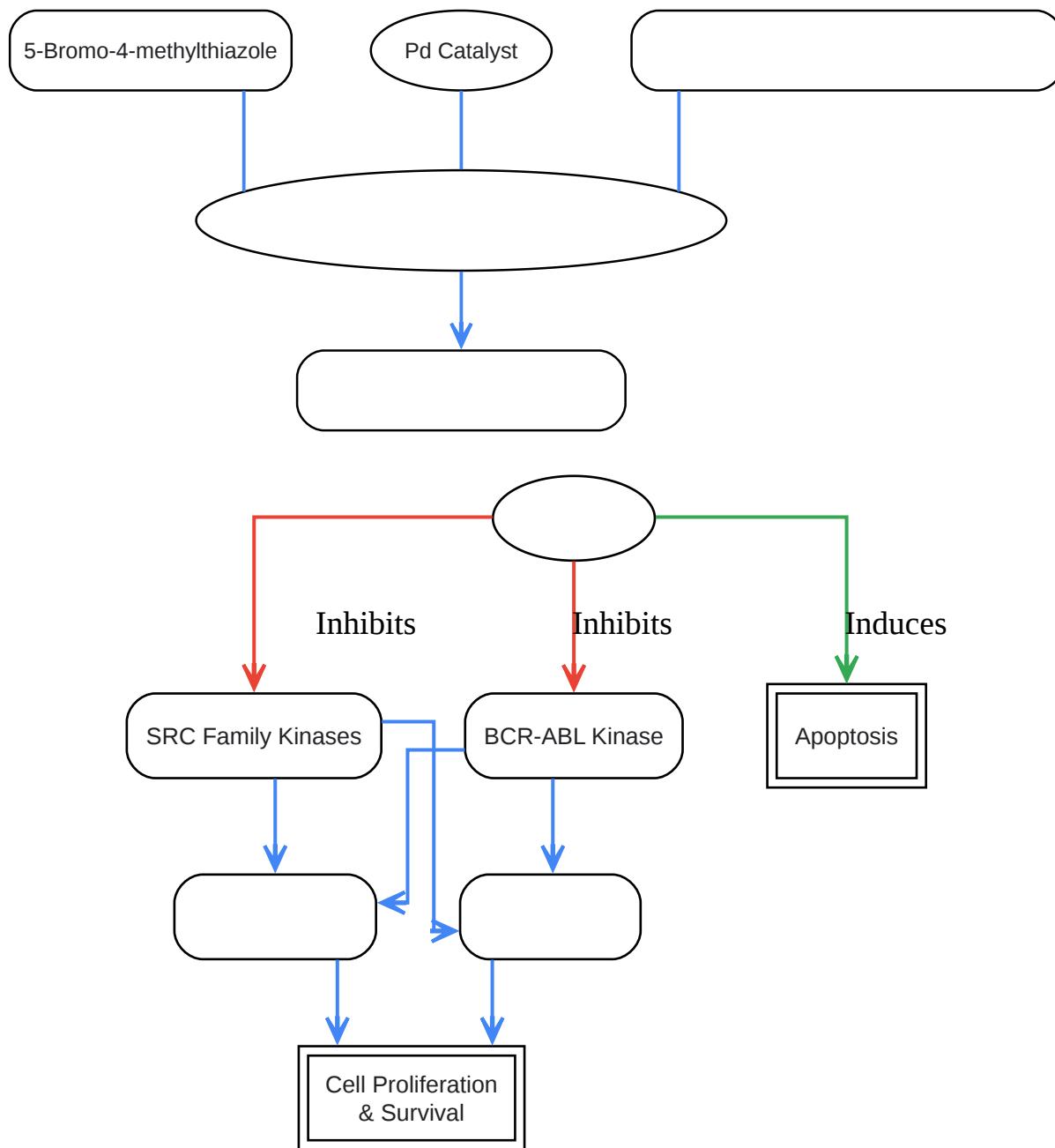
Materials:

- 4-Methylthiazole
- Bromine
- Acetic Acid

- 10% aqueous Sodium Carbonate solution
- Ethyl Acetate
- Saturated Brine
- Anhydrous Sodium Sulfate

Procedure:

- In a round-bottom flask protected from light, dissolve 4-methylthiazole (1.0 eq) in acetic acid.
- Slowly add bromine (1.0 eq) to the solution at room temperature with constant stirring.
- Allow the reaction mixture to stir at room temperature for 16 hours.
- Upon completion of the reaction (monitored by TLC), quench the reaction by carefully adding 10% aqueous sodium carbonate solution until the mixture is basic.
- Extract the aqueous layer with ethyl acetate (3 x volumes).
- Combine the organic layers and wash with saturated brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
- Purify the crude product by vacuum distillation or column chromatography on silica gel to yield **5-Bromo-4-methylthiazole**.^[4]


Characterization Data:

- ^1H NMR (400 MHz, CDCl_3): δ 8.69 (s, 1H), 2.45 (s, 3H).^[4]

Synthetic Applications: A Versatile Building Block

The bromine atom at the 5-position of the thiazole ring provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, making **5-Bromo-4-methylthiazole** a valuable

precursor for the synthesis of more complex molecules. The general workflow for these transformations is depicted below.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. What is the mechanism of Dasatinib? [synapse.patsnap.com]
- 2. 5-Bromo-4-methyl-1,3-thiazole | C4H4BrNS | CID 15020997 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5-Bromo-4-methylthiazole | 111600-83-0 [sigmaaldrich.com]
- 4. 5-bromo-4-methylthiazole CAS#: 111600-83-0 [m.chemicalbook.com]
- To cite this document: BenchChem. [5-Bromo-4-methylthiazole: A Comprehensive Technical Guide for Heterocyclic Chemistry]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b185254#5-bromo-4-methylthiazole-as-a-heterocyclic-building-block]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com